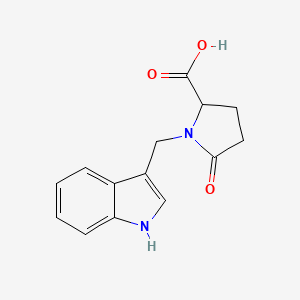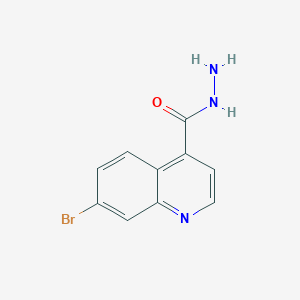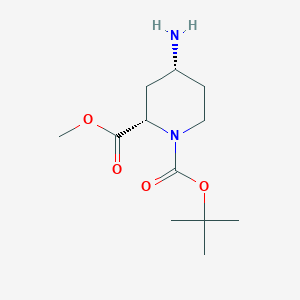
1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are prevalent in many natural products, including alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid, often involves multi-step processes. One common method includes the reaction of indole-3-carbaldehyde with suitable reagents to form the desired product. For example, the reaction of indole-3-carbaldehyde with dihydrofuran in the presence of a catalyst can yield the target compound .
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents and temperatures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-aldehyde .
Uniqueness
1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structure, which combines the indole moiety with a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(1H-indol-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13-6-5-12(14(18)19)16(13)8-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,12,15H,5-6,8H2,(H,18,19) |
InChI Key |
POFGGCBPVCNVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)
![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)


![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)




![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)


